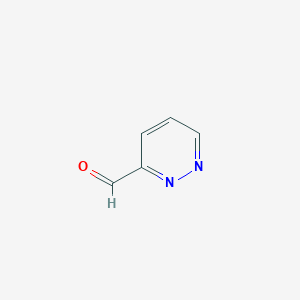

Pyridazine-3-carbaldehyde

Descripción general

Descripción

Pyridazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless solid that is routinely available commercially .

Synthesis Analysis

The synthesis of this compound has been the subject of several experimental and theoretical investigations . The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, was determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ for the three molecules .

Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 108.1 . It is stored in an inert atmosphere, under -20C .

Aplicaciones Científicas De Investigación

Synthesis and Reactions Pyridazine derivatives, including Pyridazine-3-carbaldehyde, are significant in synthetic chemistry due to their versatile reactions and synthesis pathways. One study discussed the synthesis and reactions of various diazines and their derivatives, highlighting the broad applications in organic synthesis (Heinisch & Matuszczak, 1995).

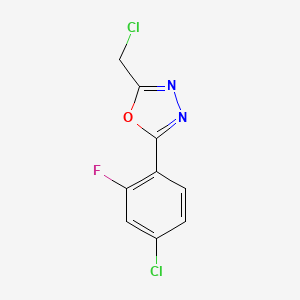

Formation of Heterocyclic Compounds The formation of heterocyclic compounds using this compound is notable. For example, the synthesis of substituted 2-aryl- and 2-hetarylimidazo[4,5-d]pyridazines was achieved by oxidative cyclization in the presence of sulfur of 4,5-diamino-6-methylpyridazin-3-one with substituted arene(hetarene)carbaldehydes or heterocyclic compounds having an activated methyl group (Gres’ko, Smolyar & Yutilov, 2001).

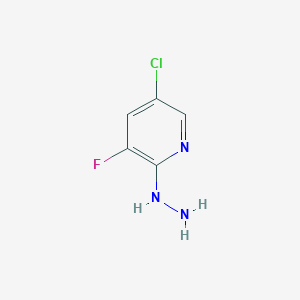

Development of Insecticides Pyridazine derivatives have also been explored in the development of insecticides. A study focused on synthesizing hydrazone derivatives structurally related to the insecticide Pymetrozine, utilizing pyridine-3-carbaldehyde methylhydrazone (Ali, Wilkie & Winzenberg, 1996).

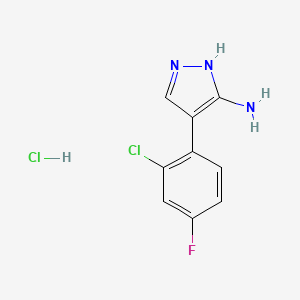

Pharmaceutical Applications In pharmaceutical research, pyridazine derivatives have shown potential in various therapeutic areas. For instance, Pyrazole[3,4-d]pyridazine derivatives have been explored as inhibitors of acetylcholinesterase and carbonic anhydrase enzymes, which could have implications in anticholinergic treatments (Taslimi et al., 2019).

Safety and Hazards

Pyridazine-3-carbaldehyde is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series, as well as their medicinal chemistry and optoelectronic applications, have been the focus of research over the last ten years .

Mecanismo De Acción

Target of Action

Pyridazine-3-carbaldehyde, a derivative of pyridazine, has been shown to interact with a range of biological targets .

Mode of Action

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

For example, increased glucose flux through the sorbitol pathway and the high intracellular accumulation of sorbitol are likely to be involved in the etiology of late-onset diabetic complications .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development .

Result of Action

Pyridazine derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological properties .

Action Environment

The unique physicochemical properties of the pyridazine ring, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity, can be of importance in drug-target interactions .

Análisis Bioquímico

Biochemical Properties

The pyridazine ring, which is a part of Pyridazine-3-carbaldehyde, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . The pyridazine ring is also known to interact with key bacterial enzymes implicated in tryptophan metabolism .

Cellular Effects

This compound, like other pyridazine derivatives, has shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . These activities suggest that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The pyridazine ring, a part of this compound, is known to interact with biomolecules and can be involved in enzyme inhibition or activation . For example, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an iron-containing, fatty acid desaturase .

Dosage Effects in Animal Models

Studies on similar pyridazine derivatives have shown that they possess antipyretic, anti-inflammatory, and analgesic properties .

Metabolic Pathways

It is known that pyridazine derivatives can interact with enzymes and cofactors involved in various metabolic pathways .

Transport and Distribution

Based on the properties of similar pyridazine derivatives, it can be inferred that this compound may interact with transporters or binding proteins .

Subcellular Localization

Based on the properties of similar pyridazine derivatives, it can be inferred that this compound may be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

pyridazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-2-1-3-6-7-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUFRSUZZACWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515075 | |

| Record name | Pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60170-83-4 | |

| Record name | Pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

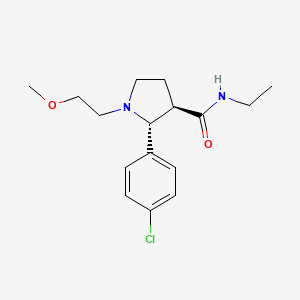

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

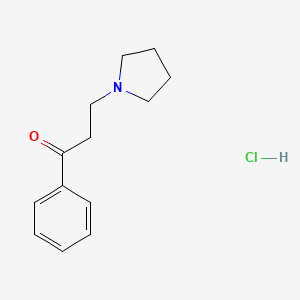

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.